molecular formula C12H14N2O2S B1426605 N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-16-6

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1426605
CAS No.: 1352999-16-6
M. Wt: 250.32 g/mol
InChI Key: HJLSDNDOQJXTQA-UHFFFAOYSA-N
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Description

N-(4-Ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a glycine derivative featuring a benzothiazole core substituted with an ethyl group at the 4-position and a methyl group on the glycine moiety. This property may influence solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

2-[(4-ethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-8-5-4-6-9-11(8)13-12(17-9)14(2)7-10(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSDNDOQJXTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242144
Record name Glycine, N-(4-ethyl-2-benzothiazolyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-16-6
Record name Glycine, N-(4-ethyl-2-benzothiazolyl)-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-ethyl-2-benzothiazolyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4-ethyl-1,3-benzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce a reduced form of the compound.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues of N-(4-Ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

The benzothiazole scaffold is highly modifiable, with substituents at the 4-position significantly altering physicochemical and biological properties. Below is a systematic comparison:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -C₂H₅ C₁₂H₁₄N₂O₂S 262.32 g/mol Hypothesized enhanced lipophilicity; potential CNS applications (inferred)
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine -OCH₃ C₁₁H₁₂N₂O₃S 252.29 g/mol Increased polarity due to methoxy group; research reagent
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine -F C₁₀H₉FN₂O₂S 240.26 g/mol Electron-withdrawing fluorine may improve metabolic stability
N-(4-Isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine -C₃H₇ C₁₃H₁₆N₂O₂S 276.34 g/mol Higher steric bulk; potential use in protein binding studies
N-Methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]glycine -CF₃ C₁₁H₉F₃N₂O₂S 290.26 g/mol Strong electron-withdrawing effects; possible agrochemical applications
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine -SO₂CH₃ C₁₁H₁₂N₂O₄S₂ 316.35 g/mol Sulfonyl group enhances solubility; investigated in drug discovery
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine -OCH₃ (5,6-positions) C₁₂H₁₄N₂O₄S 294.32 g/mol Multi-substituted; potential antioxidant activity
N-(6-Butyl-1,3-benzothiazol-2-yl)-N-methylglycine -C₄H₉ (6-position) C₁₃H₁₆N₂O₂S 276.34 g/mol Studied in signaling pathways; glycine derivative for neurological research

Key Trends and Insights

Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) may enhance metabolic stability but reduce solubility .

Steric Influence : Bulkier substituents (e.g., isopropyl, trifluoromethyl) could hinder binding to compact active sites .

Biological Applications :

  • Sulfonyl and methoxy derivatives are often explored in drug discovery due to balanced solubility and reactivity .
  • The 6-butyl analogue () is linked to neurological studies, suggesting glycine derivatives' role in modulating neurotransmission .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiazole ring, which is known for its diverse biological activities. The presence of the N-methylglycine moiety enhances its solubility and bioavailability, facilitating interaction with biological systems.

Synthesis : The synthesis typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with methylglycine or its derivatives. This reaction can be conducted under mild conditions using standard coupling reagents to yield the desired product with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can modulate the activity of these targets, leading to various biological effects. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Biological Activity Data Table

Activity Type Effect Target/Mechanism Reference
AntimicrobialInhibition of bacterial growthBinds to bacterial enzymes
AnticancerInduces apoptosisModulates apoptotic signaling pathways
NeuroprotectiveProtects neuronal cellsEnhances survival of motor neurons

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • Cancer Research : In vitro studies on MCF-7 breast cancer cells demonstrated that this compound could induce cell death through apoptosis. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Neuroprotection : Research involving cultured rat spinal motor neurons showed that this compound could enhance neuronal survival in the presence of neurotrophic factors. This suggests its potential use in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

Compound Name Structural Features Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycineContains a chloro group instead of ethylSimilar antimicrobial properties
N-(4-methylbenzothiazol-2-yl)-N-methylglycineMethyl substitution on benzothiazoleEnhanced anticancer activity

Q & A

Q. What spectroscopic and crystallographic techniques are critical for characterizing N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine?

  • Answer :
    • Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure, including substituent positions on the benzothiazole ring and the methylglycine moiety. For example, 1H^1H- and 13C^{13}C-NMR can identify ethyl and methyl group signals .
    • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors reaction progress. Retention times (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) are critical for reproducibility .
    • X-ray Crystallography : Resolves 3D molecular geometry. SHELX programs (e.g., SHELXL) refine crystal structures, with data-to-parameter ratios >20:1 ensuring accuracy .

Q. What are the standard synthetic routes for this compound?

  • Answer :
    • Coupling Reactions : React 4-ethyl-1,3-benzothiazol-2-amine with methylglycine derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. Reaction progress is tracked via TLC .
    • Ester Hydrolysis : Methyl ester intermediates (e.g., N-methylglycine methyl ester) are hydrolyzed under acidic or basic conditions to yield the final glycine derivative .
    • Purification : Column chromatography (silica gel) or recrystallization (solvent: acetonitrile/water) ensures high purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives like this compound?

  • Answer :
    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on enzyme inhibition. For example, 4-ethyl substitution enhances hydrophobic interactions with target enzymes compared to smaller groups .
    • Dose-Response Studies : Use IC50_{50} values to quantify potency variations. Contradictions may arise from differences in assay conditions (e.g., pH, solvent) .
    • Molecular Docking : Computational models (e.g., AutoDock) predict binding affinities to targets like DNA gyrase, reconciling discrepancies between in vitro and in silico data .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer :
    • Catalyst Screening : DMAP improves coupling efficiency by activating carboxyl groups. Yields increase from 65% to >85% when DMAP concentration is optimized (0.1–0.2 eq) .
    • Solvent Selection : Anhydrous dichloromethane (DCM) minimizes side reactions compared to polar solvents like DMF .
    • Temperature Control : Reactions at 0–5°C reduce byproduct formation during ester hydrolysis .

Q. What mechanistic insights explain the biological activity of this compound?

  • Answer :
    • Enzyme Inhibition : The compound inhibits dihydroorotase, a key enzyme in pyrimidine biosynthesis, by mimicking the substrate’s transition state. The ethyl group enhances hydrophobic binding to the enzyme’s active site .
    • Oxidative Stress Induction : Nitro and benzothiazole moieties generate reactive oxygen species (ROS) in cancer cells, measured via fluorescence assays (e.g., DCFH-DA) .
    • Protein-Ligand Interactions : Surface plasmon resonance (SPR) assays quantify binding kinetics (KD_D: 10–100 nM) to targets like EGFR tyrosine kinase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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